molecular formula C15H14O6 B571665 (+)-Catechin-13C3 CAS No. 1261254-33-4

(+)-Catechin-13C3

Cat. No. B571665
CAS RN: 1261254-33-4
M. Wt: 293.248
InChI Key: PFTAWBLQPZVEMU-QLZQUIFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Catechin-13C3 is a flavonoid compound with a unique carbon-13 label that is used in scientific research applications. It is found naturally in plants, fruits, and vegetables and has been studied for its potential health benefits. This compound has been used to study the mechanism of action of various flavonoids, as well as their biochemical and physiological effects.

Scientific Research Applications

Catabolism by Intestinal Microbiota

Research has demonstrated the catabolism of (+)-catechin by rat intestinal microbiota, highlighting the metabolic pathways and identification of new metabolites. This understanding aids in the exploration of (+)-catechin's bioavailability and potential health impacts post-ingestion (Takagaki & Nanjo, 2013).

Interaction with Aluminum

Studies have also investigated the interaction between (+)-catechin and aluminum, revealing the formation of complexes that could influence the bioactivity and stability of catechins in natural and engineered systems (Chen, Wang, & Huang, 2006).

Synthesis and Applications

Significant work has been done on the gram-scale production and applications of optically pure 13C-labeled (+)-catechin, facilitating its use in biological studies involving NMR or isotopic mass spectrometry, which is crucial for detailed molecular investigations (Nay, Arnaudinaud, & Vercauteren, 2001).

Biosynthesis Pathways

The metabolic flux analysis of catechin biosynthesis pathways using nanosensors has opened new doors for enhancing (+)-catechin production through metabolic engineering. This research can lead to improved yields of catechin for various applications, including health supplements and pharmaceuticals (Kausar, Ambrin, Okla, Soufan, Al-ghamdi, & Ahmad, 2020).

properties

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1/i6+1,13+1,15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWBLQPZVEMU-QLZQUIFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C@H]([13C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746357
Record name (2S,3R)-2-(3,4-Dihydroxyphenyl)(2,3,4-~13~C_3_)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Catechin-13C3

CAS RN

1261254-33-4
Record name (2S,3R)-2-(3,4-Dihydroxyphenyl)(2,3,4-~13~C_3_)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1261254-33-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.